Ipatasertib (GDC-0068) is a potent, highly selective, small-molecule inhibitor of protein kinase B (AKT) [, , , , , , ]. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT, preventing its activation [, ]. Ipatasertib exhibits activity against all three isoforms of AKT (AKT1, AKT2, and AKT3) [, , ].
In scientific research, Ipatasertib serves as a valuable tool for investigating the role of the AKT signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism []. Its high selectivity for AKT makes it an ideal candidate for studying the specific contributions of this kinase in complex biological systems [, ].
The synthesis of Ipatasertib involves a convergent coupling of two chiral components: a trans-substituted cyclopentylpyrimidine and a β2-amino acid [].
An alternative synthesis utilizes an asymmetric hydrogenation strategy to install the stereogenic center in the β2-amino acid fragment []. This approach employs a ruthenium catalyst with a chiral BINAP ligand and achieves high enantioselectivity [].
The molecular formula of Ipatasertib is not consistently reported across the provided abstracts. The molecular weight is also not explicitly stated. Structural information derived from the synthesis descriptions suggests a complex molecule containing a cyclopentylpyrimidine moiety linked to a β2-amino acid unit [, ].
Ipatasertib exerts its biological effects by inhibiting the activity of the AKT kinase, a central player in the PI3K/AKT/mTOR signaling pathway [, , , , ]. This pathway regulates crucial cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis [, ].
At the molecular level, Ipatasertib binds to the ATP-binding pocket of AKT, preventing ATP from binding and thus inhibiting AKT phosphorylation [, , , ]. This inhibition results in downstream suppression of several effector molecules, including PRAS40, GSK3β, and mTOR, ultimately leading to reduced cell growth, proliferation, and survival [].
Studies have shown that Ipatasertib preferentially targets cells with an activated AKT pathway, making it a potentially valuable therapeutic agent for various cancers [, , , , ].
CAS No.: 4299-57-4
CAS No.: 99593-25-6
CAS No.: 3506-17-0
CAS No.:
CAS No.: 343603-96-3
CAS No.: